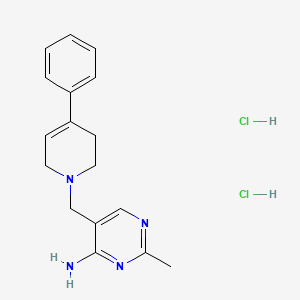

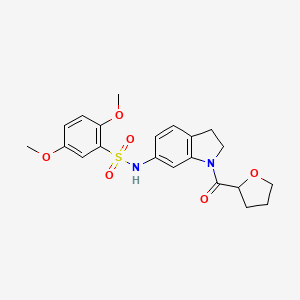

![molecular formula C29H19NO7 B2529367 N-[2-(6-乙基-2-氧代-2H-色烯-4-基)-1-苯并呋喃-3-基]-N-(呋喃-2-基羰基)呋喃-2-甲酰胺 CAS No. 890010-71-6](/img/structure/B2529367.png)

N-[2-(6-乙基-2-氧代-2H-色烯-4-基)-1-苯并呋喃-3-基]-N-(呋喃-2-基羰基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide" is a complex molecule that appears to be a derivative of furan-2-carboxamide. This type of compound is of interest due to its potential biological activities, as seen in similar compounds that have been synthesized and tested for their anti-bacterial properties against drug-resistant bacteria .

Synthesis Analysis

The synthesis of related furan-2-carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with an amine, as demonstrated in the synthesis of N-(4-bromophenyl)furan-2-carboxamide . This reaction is often carried out in the presence of a base such as triethylamine (Et3N) and can yield high product percentages. Further functionalization of the carboxamide can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can introduce various aryl groups to the molecule .

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives is characterized by the presence of a furan ring, which can engage in aromatic π-π interactions with other aromatic systems. This interaction can lead to the formation of centrosymmetric dimers and further packing into stacks, as observed in the crystal structure of a related compound, 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid . Such interactions are crucial for the stability and properties of these compounds.

Chemical Reactions Analysis

Furan-2-carboxamide derivatives can undergo various chemical reactions, including electrophilic substitution reactions such as nitration, bromination, formylation, and acylation . These reactions allow for the introduction of different functional groups, which can significantly alter the chemical and biological properties of the compounds. Additionally, the furan ring can be involved in regioselective ring-opening reactions, as seen in the conversion of benzofuran-4(5H)-ones into cinnoline-4-carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives are influenced by their molecular structure and the functional groups present. The intermolecular hydrogen bonds and aromatic interactions contribute to the compound's stability and solubility . The reactivity of the furan ring and the presence of various substituents can affect the compound's reactivity towards different reagents and conditions, as well as its potential biological activity .

科学研究应用

高效合成技术

研究已经开发出高效策略来合成多官能化的苯并呋喃衍生物。一个值得注意的例子是一个多米诺策略,该策略促进了多官能化苯并呋喃-4(5H)-酮的合成,然后这些酮很容易转化为肉桂酰胺-4。这一过程因其生态友好性和避免繁琐的后处理程序而具有重要意义,展示了可持续化学实践的进步 (Guan‐Hua Ma 等人,2014 年).

呋喃衍生物的合成和反应性

人们已经探索了呋喃衍生物(例如 2-(呋喃-2-基)苯并[e][1,3]苯并噻唑和 2-(呋喃-2-基)噻唑并[5,4-f]喹啉)的合成,突出了呋喃化合物在产生亲电取代反应中的多功能性。这些研究提供了对呋喃衍生物的化学反应性和在开发具有独特性质的新型化合物中的潜在应用的见解 (А. Aleksandrov 等人,2017 年).

结构和分子见解

对相关化合物的晶体结构(例如 2-(3-乙基硫烷基-5-氟-1-苯并呋喃-2-基)乙酸)的研究提供了有价值的结构和分子见解。这些研究揭示了分子间相互作用(如氢键和 π-π 相互作用)如何影响这些分子的稳定性和性质,这些相互作用可能会影响它们在各个领域的潜在应用 (Hong Dae Choi 等人,2009 年).

新型合成和生物活性

对含有噻唑烷-4-酮环的香豆素衍生物的合成和生物学评估的研究例证了不断努力发现具有潜在治疗应用的化合物。这些研究的重点是生成新型化合物并评估它们的性质,强调了苯并呋喃和呋喃等结构基序在药物化学中的重要性 (C. K. Ramaganesh 等人,2010 年).

属性

IUPAC Name |

N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-carbonyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H19NO7/c1-2-17-11-12-22-19(15-17)20(16-25(31)36-22)27-26(18-7-3-4-8-21(18)37-27)30(28(32)23-9-5-13-34-23)29(33)24-10-6-14-35-24/h3-16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTQSXLORHGJIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)N(C(=O)C5=CC=CO5)C(=O)C6=CC=CO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

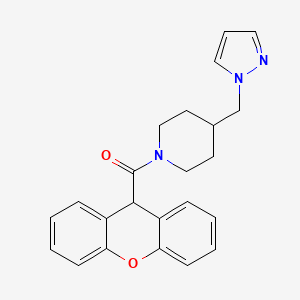

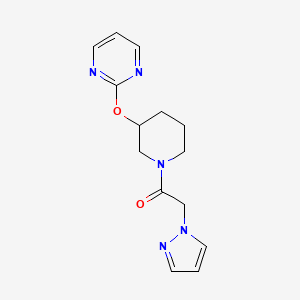

![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one](/img/structure/B2529289.png)

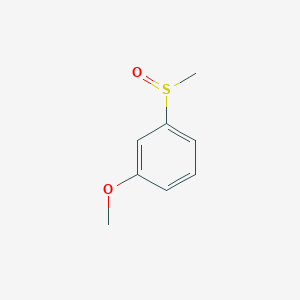

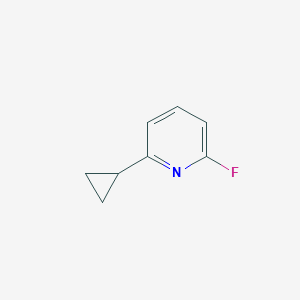

![7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2529294.png)

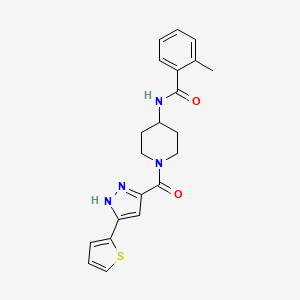

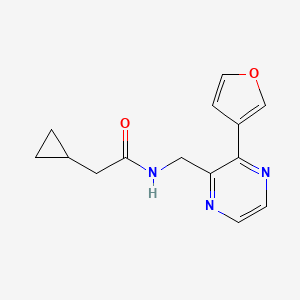

![3-(4-fluorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2529296.png)

![7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2529298.png)

![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2529302.png)

![2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2529305.png)